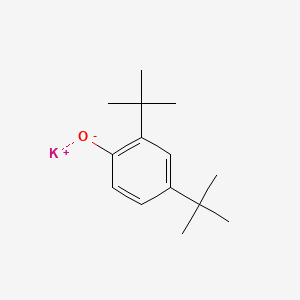

Potassium 2,4-di-tert-butylphenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

37408-22-3 |

|---|---|

Molecular Formula |

C14H21KO |

Molecular Weight |

244.41 g/mol |

IUPAC Name |

potassium;2,4-ditert-butylphenolate |

InChI |

InChI=1S/C14H22O.K/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |

InChI Key |

XBWFRVWGZIYGOM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[O-])C(C)(C)C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Synthesis from 2,4-Di-tert-butylphenol (B135424) and Potassium Sources

The most direct and common method for the synthesis of potassium 2,4-di-tert-butylphenolate is the reaction of 2,4-di-tert-butylphenol with a suitable potassium-containing base. The choice of the base is critical and influences the reaction conditions and the purity of the final product.

The acidity of the phenolic proton in 2,4-di-tert-butylphenol (pKa ≈ 11-12) allows for its removal by a variety of strong potassium bases.

Potassium Hydroxide (B78521) (KOH): The use of potassium hydroxide represents a classical and cost-effective method for the preparation of potassium phenoxides. The reaction involves the neutralization of the acidic phenol (B47542) with the strong base, typically in a suitable solvent like water or an alcohol. The equilibrium lies far to the right, ensuring a high yield of the corresponding phenoxide salt. For instance, a general laboratory-scale synthesis of potassium phenoxide involves reacting freshly distilled phenol with an equimolar amount of potassium hydroxide in distilled water, followed by stirring and evaporation to obtain a high yield of the product. While specific literature detailing this reaction for 2,4-di-tert-butylphenol is not abundant, the general principle is directly applicable.

Potassium tert-butoxide (KOt-Bu): As a strong, non-nucleophilic base, potassium tert-butoxide is highly effective for the deprotonation of phenols, particularly when anhydrous conditions are desired. evonik.com Its bulky nature does not hinder its ability to abstract the phenolic proton. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the protonation of the resulting phenoxide by a protic solvent.

Potassium Hexamethyldisilazane (B44280) (KHMDS): KHMDS is another powerful, non-nucleophilic base that can be employed for the clean and efficient deprotonation of 2,4-di-tert-butylphenol. It is particularly useful when very strong basicity is required and when the presence of alcohol byproducts (as in the case of KOt-Bu) is undesirable. The reaction proceeds smoothly in aprotic solvents like THF or toluene.

Table 1: Comparison of Direct Deprotonation Reagents

| Potassium Source | Key Characteristics | Typical Solvents | Byproducts |

| Potassium Hydroxide | Cost-effective, readily available | Water, Alcohols | Water |

| Potassium tert-butoxide | Strong, non-nucleophilic, suitable for anhydrous conditions | THF, Diethyl ether | tert-butanol (B103910) |

| Potassium Hexamethyldisilazane | Very strong, non-nucleophilic, for anhydrous and clean reactions | THF, Toluene | Hexamethyldisilazane |

The efficiency and outcome of the synthesis of this compound are significantly influenced by the reaction conditions and the choice of solvent.

The selection of an appropriate solvent is crucial. For reactions with potassium hydroxide, protic solvents like water or ethanol can be used. However, for more sensitive reactions or when using bases like KOt-Bu or KHMDS, anhydrous aprotic solvents are necessary to prevent side reactions. The solvent can also affect the reactivity of the resulting phenoxide. Studies on other potassium phenoxides have shown that the reaction rates in nucleophilic substitution reactions can be significantly enhanced by using polar aprotic solvents or polyether solvents that can effectively solvate the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion.

Reaction temperature is another important parameter. While deprotonation reactions are often rapid at room temperature, gentle heating may be employed to ensure complete reaction, especially with less reactive phenols or when using solid reactants. Conversely, for highly exothermic reactions, cooling may be necessary to control the reaction rate and prevent side product formation. The stoichiometry of the reactants should be carefully controlled to ensure complete conversion of the phenol without using a large excess of the base, which could complicate purification.

Preparation of Structurally Related Alkali Metal Phenolate (B1203915) Complexes

While the focus of this article is on the potassium salt, the synthesis of other alkali metal phenolate complexes of 2,4-di-tert-butylphenol follows similar principles. The corresponding lithium and sodium salts can be prepared by reacting 2,4-di-tert-butylphenol with strong lithium or sodium bases, such as n-butyllithium, sodium hydride, or sodium amide. The choice of the alkali metal can influence the structural and reactive properties of the resulting phenolate complex due to differences in ionic radius and coordination preferences.

Considerations for Scalable Laboratory and Industrial Synthesis

For the scalable synthesis of this compound in both laboratory and industrial settings, several factors must be considered. While detailed industrial production processes for this specific compound are not widely published, general principles for the industrial synthesis of phenoxides can be applied.

Cost-effectiveness and the availability of starting materials are primary concerns. In this regard, using potassium hydroxide as the base would be the most economically viable option for large-scale production. The reaction would likely be carried out in a large reactor with efficient stirring and temperature control. The choice of solvent would also be critical, with considerations for cost, safety (flammability), and ease of removal and recovery.

Work-up and purification procedures need to be optimized for scale. Filtration to remove any insoluble impurities and evaporation or crystallization to isolate the solid product are common techniques. For industrial applications, continuous processing might be considered to improve efficiency and throughput. The stability and handling of the final product are also important, as phenoxides can be sensitive to moisture and air. Proper packaging and storage under an inert atmosphere would be necessary to maintain the quality of the product. The parent compound, 2,4-di-tert-butylphenol, is produced on an industrial scale, primarily for use as an intermediate in the manufacturing of antioxidants and UV stabilizers. vinatiorganics.comresearchgate.net

Role as a Strong, Bulky Base in Organic Transformations

The utility of this compound as a base is analogous to other sterically hindered bases like potassium tert-butoxide. sarchemlabs.com Its large size prevents it from acting as a nucleophile in many substitution reactions, a common side reaction with smaller, unhindered bases. sarchemlabs.com Instead, its primary function is the abstraction of protons, even those that are weakly acidic, to facilitate reactions such as eliminations and condensations.

The steric bulk of this compound has profound stereochemical implications in the reactions it promotes. The large tert-butyl groups create a sterically demanding environment around the basic oxygen atom. This bulkiness dictates the trajectory from which the base can approach a substrate to abstract a proton. In molecules with multiple abstractable protons in different steric environments, the base will preferentially remove the most accessible proton.

This selective abstraction can control the stereochemical outcome of a reaction. For instance, in the formation of an enolate from a substituted ketone, a bulky base will preferentially deprotonate the less hindered α-carbon, leading to the kinetic enolate. This control over which enolate is formed can be crucial in subsequent stereoselective alkylation or aldol (B89426) reactions, influencing the final stereochemistry of the product. The transition state leading to the product is influenced by the steric clash between the bulky base and substituents on the substrate, favoring pathways that minimize these unfavorable interactions. masterorganicchemistry.com

In elimination reactions, the choice of base is a critical factor that determines the regioselectivity of the resulting alkene. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted, and thus more thermodynamically stable, alkene. chemistrysteps.com This outcome is common when using small, unhindered bases like sodium ethoxide.

However, when a sterically hindered base such as this compound is used, the reaction often deviates from Zaitsev's rule to favor the Hofmann product—the less substituted alkene. chemistrysteps.comscribd.com The significant steric bulk of the di-tert-butylphenolate base makes it difficult to access the more sterically hindered internal protons required to form the Zaitsev product. masterorganicchemistry.comorgoreview.com Consequently, the base preferentially abstracts a less sterically hindered proton from a terminal position, leading to the formation of the kinetic, less substituted Hofmann product. wikipedia.orgmasterorganicchemistry.com This control over regioselectivity is a powerful tool in organic synthesis, allowing for the targeted formation of specific alkene isomers. scribd.com

| Condition | Base Type | Proton Abstracted | Major Product | Governing Principle |

|---|---|---|---|---|

| Small Base (e.g., Sodium Ethoxide) | Unhindered | More Substituted (Internal) β-Hydrogen | Zaitsev Product (More Substituted Alkene) | Thermodynamic Control |

| Bulky Base (e.g., this compound) | Sterically Hindered | Less Substituted (Terminal) β-Hydrogen | Hofmann Product (Less Substituted Alkene) | Kinetic/Steric Control |

Detailed Mechanistic Studies of Key Reactions

The unique properties of this compound make it a subject of interest in mechanistic studies, particularly for reactions where phenoxides play a central role, such as the Kolbe-Schmitt reaction.

The Kolbe-Schmitt reaction is an industrial process for synthesizing hydroxybenzoic acids via the carboxylation of phenoxides with carbon dioxide under pressure. jk-sci.comucla.eduorganic-chemistry.org While the reaction is well-established, its precise mechanism, especially with substituted phenoxides, has been a subject of extensive investigation.

Initial studies on the Kolbe-Schmitt carboxylation of the potassium salt of 2,4-di-tert-butylphenol reported very low yields (less than 1%) of the desired 3,5-di-tert-butylsalicylic acid. nih.gov The major product was a dimer formed from the ortho coupling of phenoxide radicals, highlighting the complexity of the reaction pathway. nih.gov However, optimizing reaction conditions, including time, temperature, and reducing the presence of oxygen, significantly improved the yield of the desired acid to 68%. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the Kolbe-Schmitt reaction mechanism involving potassium phenoxides. researchgate.netresearchgate.net These studies elucidate the structure of the intermediate formed in the first stage of the reaction. acs.orgacs.org It is proposed that the reaction begins with the formation of a complex between the potassium phenoxide and carbon dioxide. nih.govresearchgate.net

Theoretical calculations for the reaction with potassium 2,4-di-tert-butylphenoxide show that the process is initiated by the interaction of CO2 with the phenoxide. researchgate.net The carbon dioxide molecule is activated through coordination with the potassium cation, which makes the CO2 carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring. researchgate.net DFT studies have mapped the energy profiles for this reaction, identifying the transition states and intermediates. For 2,4-di-tert-butylphenol, the main product is thermodynamically more favorable, whereas a side product is kinetically favored due to a lower activation energy barrier, indicating a competitive relationship between the two pathways. researchgate.net

| Reactant/Intermediate/Product | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Potassium 2,4-di-tert-butylphenoxide + CO2 | 0.0 |

| Intermediate Complex | -10.3 |

| Transition State to Main Product | 18.4 |

| Main Product (Carboxylated) | -12.2 |

| Transition State to Side Product | 15.2 |

| Side Product (Carboxylated) | -5.6 |

Further mechanistic complexity arises in solution-phase reactions, where the reacting species may not exist as simple monomers. Investigations into the homogeneous carboxylation of potassium phenoxides have suggested that a complex cluster mechanism governs the reaction in solution. researchgate.net This implies that the reaction does not proceed through a simple one-to-one interaction between a single phenoxide ion and a CO2 molecule.

Instead, it is likely that aggregates or clusters of potassium phenoxide molecules are involved. researchgate.net Some computational models have taken into account the participation of a second phenolate molecule in the transition state of the carboxylation. researchgate.net Furthermore, under high pressure and temperature, the initial potassium phenoxide-CO2 complex can become solvated by one or two additional CO2 molecules. acs.orgacs.org In this scenario, one of the solvating CO2 molecules performs the electrophilic attack on the benzene (B151609) ring, while the originally complexed CO2 molecule becomes part of the solvent shell. acs.orgnih.gov These cluster and solvation effects can significantly influence the reaction's kinetics, yield, and the distribution of products.

Therefore, in strict adherence to the provided outline and the focus solely on this compound, this article will detail the areas where sufficient research findings exist.

Fundamental Reactivity and Mechanistic Investigations

Radical-Mediated Transformations

The reactivity of Potassium 2,4-di-tert-butylphenolate is significantly characterized by its involvement in radical-mediated processes. The phenolate (B1203915) is readily oxidized to the corresponding 2,4-di-tert-butylphenoxyl radical, a key intermediate in various transformations, most notably oxidative coupling.

Oxidative coupling of 2,4-di-tert-butylphenol (B135424), for which the potassium phenolate is a direct precursor or key intermediate, is a well-documented transformation that leads to the formation of new carbon-carbon bonds. This process universally proceeds through the initial formation of the 2,4-di-tert-butylphenoxyl radical via a one-electron oxidation. The subsequent coupling of these radicals leads to dimerization products.

The primary pathway involves the coupling of two phenoxyl radicals to form a C-C bond, yielding 3,3',5,5'-tetra-tert-butyl-2,2'-dihydroxybiphenyl. This dimerization is often facilitated by various catalytic systems and reaction conditions.

Catalytic Systems:

Copper-Catalyzed Oxidation: Copper(II)-ethylenediamine complexes have been shown to catalyze the oxidation of 2,4-di-tert-butylphenol using tert-butyl hydroperoxide (BuO₂H) as the oxidant. rsc.org The reaction kinetics for this system were found to follow the rate equation:

v = k[BuO₂H][phenol][Cu(II)-EDA] rsc.org This indicates that the reaction is first-order with respect to the phenol (B47542), the oxidant, and the catalyst. The mechanism involves the formation of a phenoxyl radical intermediate facilitated by the copper complex. rsc.org Similarly, copper(I)-exchanged zeolites (CuI-USY) have proven to be efficient and reusable catalysts for the direct homocoupling of 2,4-di-tert-butylphenol. researchgate.net

Visible-Light-Promoted Coupling: An alternative pathway utilizes visible light in the presence of di-t-butyl peroxide (DTBP) as a radical initiator. bohrium.com In this metal-free approach, irradiation with blue LEDs promotes the formation of the phenoxyl radical from 2,4-di-tert-butylphenol, which then undergoes oxidative homo-coupling. bohrium.com

The general mechanism for these oxidative coupling reactions can be summarized as follows:

Deprotonation/Activation: The starting 2,4-di-tert-butylphenol is either deprotonated to form the this compound or directly interacts with the catalyst.

One-Electron Oxidation: The phenolate (or phenol) undergoes a one-electron oxidation to form the resonance-stabilized 2,4-di-tert-butylphenoxyl radical.

Radical-Radical Coupling: Two of these phenoxyl radicals dimerize to form the C-C coupled product. This step is known to be highly efficient for 2,4-di-tert-butylphenol, leading to a specific dimeric product. researchgate.net

The table below summarizes various reported conditions for the oxidative coupling of 2,4-di-tert-butylphenol.

| Catalyst/Promoter | Oxidant | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Copper(II)-ethylenediamine complexes | tert-Butyl hydroperoxide | Solvent (e.g., chlorobenzene) | C-C coupled dimer | rsc.org |

| CuI-USY (Copper(I)-exchanged zeolite) | O₂ (from air) | Solvent, heat | 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl | researchgate.net |

| None (photocatalysis) | di-t-Butyl peroxide (DTBP) | Dichloroethane, blue LEDs, room temperature | C-C coupled dimer | bohrium.com |

Radical-Mediated Transformations

Investigation of Carbon-Carbon Dimerization Reactions

The formation of carbon-carbon bonds via the dimerization of phenolic compounds is a significant transformation in synthetic organic chemistry. In the context of this compound, this reactivity is primarily channeled through the oxidative coupling of its parent phenol, 2,4-di-tert-butylphenol. The deprotonation of the phenol to the potassium phenolate is a crucial step, facilitating the subsequent oxidation to a phenoxyl radical, which is the key intermediate in the dimerization process.

Mechanistic Pathway of Dimerization

While specific mechanistic studies commencing directly with isolated this compound are not extensively detailed in the surveyed literature, the general mechanism for the oxidative coupling of 2,4-di-tert-butylphenol is well-established and proceeds via the phenolate anion. The process can be delineated as follows:

Formation of the Phenolate: The process is initiated by the deprotonation of 2,4-di-tert-butylphenol using a potassium base (e.g., potassium hydroxide) to generate this compound. This increases the electron density of the aromatic system, making it more susceptible to oxidation.

Oxidation to Phenoxyl Radical: The potassium phenolate undergoes a one-electron oxidation to form the 2,4-di-tert-butylphenoxyl radical. This can be achieved using various oxidizing agents, such as hydrogen peroxide, or through electrochemical methods. prepchem.com The presence of the bulky tert-butyl groups at the ortho and para positions influences the stability and subsequent reactivity of this radical intermediate.

Radical-Radical Coupling: The generated phenoxyl radicals then undergo dimerization. Due to steric hindrance from the tert-butyl group at the para-position, and the electronic distribution of the radical, the coupling predominantly occurs at the ortho-position (C6) which is sterically less encumbered and possesses significant spin density. This C-C bond formation results in a diketo-intermediate.

Tautomerization (Rearomatization): The diketo-intermediate is unstable and rapidly tautomerizes to the more stable aromatic diol structure, yielding the final product, 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol. This rearomatization is the thermodynamic driving force for the reaction.

This radical carbon-carbon coupling is a known reaction pathway for 2,4-di-tert-butylphenol, leading to the dimeric product. researchgate.net

Research Findings in Oxidative Dimerization

Research has demonstrated the feasibility of the oxidative dimerization of 2,4-di-tert-butylphenol under basic conditions, which inherently involves the formation of the corresponding phenolate salt. One representative synthetic procedure involves the use of a base (sodium hydroxide (B78521), analogous to a potassium base) and an oxidizing agent (hydrogen peroxide) to achieve the C-C coupled product. prepchem.com

The reaction effectively couples two molecules of the phenol at the position ortho to the hydroxyl group, resulting in the formation of 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.

Below is a table summarizing the typical reactants and outcomes for this type of transformation, highlighting the role of the phenolate in facilitating the dimerization.

| Reactant | Reagent 1 | Reagent 2 | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-di-tert-butylphenol | Sodium Hydroxide (forms phenolate in situ) | Hydrogen Peroxide (30% solution) | 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol | 98% | prepchem.com |

This high-yielding transformation underscores the efficiency of the oxidative coupling process when initiated from the phenolate species. The formation of the C-C bond is highly selective, driven by the electronic and steric properties of the 2,4-di-tert-butylphenoxyl radical intermediate.

Applications in Catalysis

Homogeneous Catalysis Utilizing Potassium 2,4-Di-tert-butylphenolate

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of catalyst activity and selectivity. While direct studies detailing the use of this compound in a broad range of organic transformations are limited, the behavior of analogous compounds suggests potential areas of application.

Function as a Catalyst or Co-catalyst in Various Organic Transformations

There is a lack of specific studies demonstrating the function of this compound as a primary catalyst or co-catalyst in diverse organic transformations such as cross-coupling reactions or C-H activation. The scientific literature more broadly discusses the use of potassium alkoxides, such as potassium tert-butoxide, as strong bases in these types of reactions. For instance, potassium tert-butoxide is a well-established reagent for promoting various coupling reactions.

The catalytic activity of the isomeric compound, potassium 2,6-di-tert-butylphenoxide, has been investigated in the alkylation of 2,6-di-tert-butylphenol (B90309) with methyl acrylate (B77674). This suggests that sterically hindered potassium phenoxides can indeed function as catalysts in certain organic reactions. However, direct extrapolation of these findings to the 2,4-disubstituted isomer would require dedicated experimental verification.

Initiation of Polymerization Reactions

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone, δ-Valerolactone)

The ring-opening polymerization (ROP) of cyclic esters is a common method for producing biodegradable polyesters. Potassium alkoxides, such as potassium tert-butoxide, are known to initiate the anionic ROP of ε-caprolactone. However, studies specifically employing this compound as an initiator for the ROP of ε-caprolactone or δ-valerolactone have not been identified in the reviewed literature. Research in this area has explored other metal phenoxide complexes, for example, yttrium complexes bearing 2,4-di-tert-butylphenoxide ligands have been shown to be active catalysts for the ROP of ε-caprolactone.

Polymerization of Lactide Monomers and Stereocontrol of Resulting Polylactide Microstructure

The polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer, is of significant industrial interest. The stereochemistry of the resulting polymer is crucial to its physical properties. Various metal complexes, including those of potassium, have been investigated for their ability to control the microstructure of PLA.

While there are no specific reports on the use of this compound for this purpose, research has shown that potassium complexes, often in conjunction with crown ethers, can be active catalysts for lactide polymerization. The steric and electronic properties of the ligands attached to the potassium center can influence the stereoselectivity of the polymerization. For instance, potassium complexes with other bulky phenoxide ligands have been explored.

Design and Application of Phenoxide-Supported Initiator Complexes (e.g., Crown Ether Complexes, Yttrium Complexes)

The design of well-defined initiator complexes is key to achieving controlled polymerization. Crown ethers are often used to solubilize and activate potassium-based initiators. While the formation of a crown ether complex with this compound is plausible, its application in polymerization is not documented.

In a related context, yttrium complexes supported by phenoxide ligands derived from 2,4-di-tert-butylphenol (B135424) have been synthesized and shown to be effective catalysts for the polymerization of lactide. These studies highlight the utility of the 2,4-di-tert-butylphenoxide ligand in the broader context of metal-catalyzed polymerization, even if the isolated potassium salt has not been specifically reported in this role.

Coordination Chemistry and Complex Formation

Synthesis and Structural Characterization of Metal Complexes Supported by 2,4-Di-tert-butylphenolate

The synthesis of metal complexes incorporating the 2,4-di-tert-butylphenolate ligand is typically achieved through the reaction of a suitable metal precursor with either 2,4-di-tert-butylphenol (B135424) in the presence of a base, or more directly, with an alkali metal salt of the phenolate (B1203915), such as Potassium 2,4-di-tert-butylphenolate.

While the primary utility of this compound is often as a ligand transfer agent, the structural characteristics of alkali metal phenolates themselves are of fundamental interest. The nature of the alkali metal cation and the steric profile of the phenolate ligand significantly influence the resulting structures, which can range from simple monomers to more complex aggregates. For the related 2,6-di-tert-butylphenoxide, studies have shown that potassium and sodium salts can exist as monomers at elevated temperatures, which then dimerize upon cooling. researchgate.net This behavior highlights the tendency of these sterically hindered alkali metal phenolates to form aggregated structures. The specific crystal structure of this compound is not extensively detailed in the available literature, but its reactivity in synthesis suggests it is a viable source of the [OAr]⁻ anion.

The 2,4-di-tert-butylphenolate ligand has been successfully incorporated into a variety of transition metal complexes, leading to diverse coordination geometries and interesting reactivity.

Yttrium Complexes: this compound has been utilized in the synthesis of yttrium complexes. For instance, yttrium gallabenzene complexes have been made accessible from the reaction of Y(GaMe₄)₃ and K(2,4-dtbp) through a tandem salt metathesis and methane (B114726) elimination process. nih.govresearchgate.net The bulky phenolate ligand influences the coordination sphere of the yttrium center and its subsequent reactivity. nih.govresearchgate.net In other work, scandium and yttrium amide complexes with various substituted phenolate ligands have been prepared, demonstrating the versatility of these ligands in stabilizing reactive metal centers. rsc.org

Manganese Complexes: A variety of manganese complexes featuring substituted phenolate ligands have been synthesized and characterized. unipd.itub.edu These complexes are of interest for their potential applications in catalysis and as models for biological systems. nih.gov The steric bulk of the 2,4-di-tert-butylphenolate ligand can influence the coordination number and geometry of the manganese center, as well as its redox properties. For example, manganese(III) complexes with bis(phenolate) ligands have been shown to be active catalysts for the cycloaddition of CO₂ to epoxides. unipd.it

Copper Complexes: The reaction of copper salts with 2,4-di-tert-butylphenol can lead to the formation of copper phenolate complexes. In some instances, these reactions can also induce radical carbon-carbon dimerization of the phenol (B47542) itself. researchgate.net A formally copper(III) nitrite (B80452) complex has been shown to react with 2,4-di-tert-butylphenol, leading to both a coupled bisphenol product and 2,4-di-tert-butyl-6-nitrophenol, highlighting the complex reactivity that can be mediated by copper centers with this ligand. nih.gov The coordination environment of copper in these complexes is highly dependent on the reaction conditions and the presence of other coordinating ligands.

| Metal | Complex Type | Synthesis Note | Reference |

| Yttrium | Gallabenzene Complex | Synthesized using K(2,4-dtbp) via salt metathesis. | nih.govresearchgate.net |

| Manganese | Bis(phenolate) Complex | Synthesized from manganese(III) acetate (B1210297) and the corresponding phenol. | unipd.it |

| Copper | Phenolate Complex | Reaction with a Cu(III) nitrite complex leads to phenol functionalization. | nih.gov |

Elucidation of Ligand Properties and Coordination Modes of the 2,4-Di-tert-butylphenolate Anion

The steric hindrance imposed by the two tert-butyl groups on the phenolate ring is a defining feature of its coordination chemistry. This steric bulk can:

Limit the number of ligands that can coordinate to a metal center, often leading to complexes with lower coordination numbers.

Influence the geometry of the resulting complex, forcing distortions from idealized geometries to accommodate the bulky ligands.

Provide kinetic stabilization to reactive metal centers by sterically protecting them from decomposition pathways or unwanted reactions.

Modulate the reactivity of the metal complex by controlling access to the metal center.

In scandium and yttrium complexes with amino-alkoxy-bis(phenolate) ligands, the steric crowding in the coordination sphere has been shown to rationalize differences in reactivity and selectivity in ring-opening polymerization reactions. rsc.org

Analysis of Aggregative Behavior in Solution and Solid State (e.g., Dimerization, Polymeric Structures)

Metal phenolate complexes, particularly those of the alkali and alkaline earth metals, are known to form aggregates in both the solid state and in solution. This aggregation is driven by the desire of the metal cations to increase their coordination number and is influenced by factors such as the nature of the metal, the steric bulk of the phenolate, and the solvent.

While specific studies on the aggregative behavior of this compound are limited, related systems provide insight. For example, potassium 2,6-di-tert-butylphenoxide has been observed to form dimers upon cooling from a monomeric state at higher temperatures. researchgate.net The formation of dimeric or polymeric structures is a common feature in the solid-state structures of organopotassium compounds. hhu.de This tendency towards aggregation can have a significant impact on the solubility and reactivity of these complexes. In some cases, the use of chelating co-ligands can break up these aggregates to form monomeric species.

Characterization of Specific Phenolate-Metal Interactions (e.g., Potassium-Arene Interactions)

In addition to the primary metal-oxygen bond, weaker interactions can also play a significant role in the structures of metal phenolate complexes. For potassium complexes, cation-π interactions between the potassium ion and the aromatic ring of the phenolate ligand or other arene molecules can be important.

Advanced Spectroscopic and Computational Analysis

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic analysis is indispensable for elucidating the molecular structure, bonding, and electronic environment of Potassium 2,4-di-tert-butylphenolate and its derivatives.

NMR spectroscopy is a powerful technique for characterizing the structure of this compound in solution. The conversion of 2,4-di-tert-butylphenol (B135424) to its potassium salt induces significant and predictable changes in the ¹H and ¹³C NMR spectra.

The most notable change in the ¹H NMR spectrum upon formation of the potassium phenolate (B1203915) is the disappearance of the acidic phenolic proton (O-H) signal, which is observed around δ = 4.58 ppm in the parent phenol (B47542). rsc.org The chemical shifts of the aromatic protons and the protons of the tert-butyl groups also experience shifts due to the change in electron density upon deprotonation. Studies on related potassium phenoxides, such as potassium 2,6-di-tert-butyl phenoxide, confirm that the formation of the salt leads to distinct changes in the chemical shifts of the ring protons. scispace.com

In ¹³C NMR spectroscopy, the carbon atom attached to the oxygen (C-O) experiences a significant downfield shift upon phenolate formation, reflecting the increased electron density at the oxygen atom. The other aromatic carbons are also affected, providing a detailed fingerprint of the electronic structure of the anion in solution.

Furthermore, specialized techniques such as ³⁹K NMR can be employed, particularly for solid-state analysis. Although quadrupolar effects often dominate the spectra, high-field ³⁹K NMR can resolve chemically inequivalent potassium sites and provide data on the local environment of the potassium ion. nih.gov

Below is a table summarizing typical ¹H NMR chemical shifts for the parent phenol, which serve as a reference for interpreting the spectrum of the phenolate.

| Proton | Typical Chemical Shift (δ, ppm) in 2,4-di-tert-butylphenol |

| Hydroxyl (-OH) | ~4.58-5.0 |

| Aromatic (H3/H5/H6) | ~6.6 - 7.3 |

| ortho-tert-butyl (-C(CH₃)₃) | ~1.4 |

| para-tert-butyl (-C(CH₃)₃) | ~1.3 |

Note: The hydroxyl proton signal would be absent in the spectrum of this compound.

Infrared (IR) spectroscopy provides valuable information on the vibrational modes of this compound, allowing for direct characterization of its bonding. The most significant difference between the IR spectrum of the phenolate salt and its parent phenol, 2,4-di-tert-butylphenol, is the absence of the characteristic O-H stretching band. In the phenol, this appears as a broad absorption in the 3400-3600 cm⁻¹ region. researchgate.netnist.gov Its disappearance is a clear indicator of the deprotonation of the hydroxyl group and the formation of the phenolate.

Concurrently, the C-O stretching vibration, typically found around 1140-1240 cm⁻¹ in phenols, is altered in the phenolate due to the change in bond order and electronic environment. researchgate.net Studies on related alkali phenolates show distinct bands in the 1700-1300 cm⁻¹ region that are characteristic of the phenoxide structure. scispace.com For example, investigations into potassium 2,6-di-tert-butyl phenoxide have identified bands associated with conjugated carbonyl groups, suggesting a degree of cyclohexadienone character in some forms. scispace.com The aromatic C=C stretching vibrations, usually observed in the 1450-1600 cm⁻¹ range, are also sensitive to the electronic changes upon salt formation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in 2,4-di-tert-butylphenol | Expected Change in this compound |

| O-H Stretch | 3400-3600 | Absent |

| C-H Stretch (Aromatic) | 3000-3100 | Minor shift |

| C-H Stretch (Aliphatic) | 2850-3000 | Minor shift |

| C=C Stretch (Aromatic) | 1450-1600 | Shift in position and intensity |

| C-O Stretch | 1140-1240 | Shift in position and intensity |

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for detecting and characterizing paramagnetic species, such as the 2,4-di-tert-butylphenoxyl radical, which can be formed by the one-electron oxidation of this compound. While the phenolate itself is diamagnetic and thus EPR-silent, its corresponding radical possesses an unpaired electron that gives rise to a distinct EPR signal.

The formation of radical intermediates from this compound is implicated in certain reactions, such as the Kolbe-Schmitt synthesis, where oxidative dimerization to 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl can occur as a significant side reaction. nih.gov This dimerization is strong evidence for the formation of phenoxide radicals that couple at the ortho position. nih.gov

EPR studies of the closely related 2,4,6-tri-tert-butylphenoxyl radical show a well-resolved spectrum that can be analyzed to determine the distribution of the unpaired electron's spin density across the molecule. rsc.org For the 2,4-di-tert-butylphenoxyl radical, EPR spectroscopy would be expected to reveal hyperfine coupling of the unpaired electron with the remaining aromatic protons and, to a lesser extent, with the protons of the tert-butyl groups. The magnitude of these coupling constants provides direct insight into the electronic structure of the radical. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, can also be employed to detect transient phenoxyl radicals in reaction mixtures. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become essential for understanding the intricate details of reaction mechanisms, predicting molecular properties, and complementing experimental findings.

Density Functional Theory (DFT) calculations provide profound insights into the reaction mechanisms involving this compound. A notable example is the theoretical study of the Kolbe-Schmitt reaction, where the phenolate reacts with carbon dioxide. researchgate.netresearchgate.net

Using the M06-2X functional with the Def2-SVP basis set, researchers have mapped the potential energy surface for this reaction. researchgate.net The mechanism begins with the formation of a complex between the potassium phenolate (designated as B) and CO₂, forming B-CO₂. This initial step involves the coordination of CO₂ to the potassium ion and has a low Gibbs free energy increase of 2.6 kcal/mol. researchgate.netresearchgate.net

The crucial carbon-carbon bond-forming step proceeds via an electrophilic addition of CO₂ to the C6 position of the benzene (B151609) ring. This occurs through a transition state, TS1-B, with a Gibbs free energy barrier of only 11.2 kcal/mol relative to the B-CO₂ complex. researchgate.netresearchgate.net The subsequent step is an intramolecular proton transfer from the C6 position to a carboxylate oxygen, which proceeds through transition state TS2-B with a higher energy barrier of 25.2 kcal/mol. researchgate.net These calculations demonstrate that while the initial C-C bond formation is kinetically facile, the subsequent rearomatization via proton transfer is the rate-limiting step of this particular pathway. DFT studies concluded that for the reaction with 2,4-di-tert-butylphenol, the main product is thermodynamically favored due to its lower Gibbs free energy, whereas a side product is kinetically favored due to a lower activation energy barrier. researchgate.net

| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |

| B + CO₂ | Initial Reactants | 0.0 (Reference) |

| B-CO₂ | Reactant Complex | +2.6 |

| TS1-B | Transition State for C-C Bond Formation | +13.8 (11.2 from B-CO₂) |

| IM1-B | Electrophilic Addition Intermediate | +2.8 |

| TS2-B | Transition State for Proton Transfer | +28.0 (25.2 from IM1-B) |

Data derived from theoretical calculations on the Kolbe-Schmitt reaction of Potassium 2,4-di-tert-butylphenoxide (B). researchgate.netresearchgate.netresearchgate.net

Prediction of Energetics and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the energetics and elucidating the complex reaction pathways of chemical compounds. In the case of this compound, DFT calculations have been instrumental in mapping out the mechanistic details of its reactions, such as the Kolbe-Schmitt reaction where the phenoxide reacts with carbon dioxide.

A notable study by Jin et al. employed DFT calculations at the M06-2X/Def2-SVP/SMD level of theory to investigate the reaction mechanism of potassium 2,4-di-tert-butylphenoxide with CO2. researchgate.net The calculations revealed a multi-step pathway involving the formation of an initial complex, followed by electrophilic addition and subsequent intramolecular proton transfer. researchgate.netresearchgate.net

The initial step is the binding of CO2 to the potassium phenoxide through an O-K coordination bond, forming a complex. For potassium 2,4-di-tert-butylphenoxide, this initial complex formation involves a Gibbs free energy increase of 2.6 kcal/mol. researchgate.net Following this, the reaction proceeds through a transition state to form an electrophilic addition product. The Gibbs free energy barrier for this step is calculated to be a relatively low 11.2 kcal/mol, suggesting a kinetically favorable process. researchgate.net

Subsequent steps in the reaction pathway involve intramolecular proton transfers and rearrangements to yield the final product. These computational models provide a detailed energetic landscape of the reaction, highlighting the most probable pathways by identifying the transition states and intermediates with the lowest energy barriers. For instance, in the reaction of potassium 2,4-di-tert-butylphenoxide, the main product is found to be thermodynamically more favorable due to its lower Gibbs free energy, while a side product is kinetically favored because of a lower activation energy barrier. researchgate.netresearchgate.net This demonstrates the predictive power of computational chemistry in understanding reaction outcomes.

The table below summarizes the calculated Gibbs free energy changes for the initial steps of the Kolbe-Schmitt reaction involving potassium 2,4-di-tert-butylphenoxide. researchgate.net

| Step | Description | Gibbs Free Energy Change (kcal/mol) |

| 1 | Formation of B-CO2 complex from Potassium 2,4-di-tert-butylphenoxide (B) and CO2 | +2.6 |

| 2 | Transition state (TS1-B) for electrophilic addition | +11.2 |

Modeling of Steric and Electronic Effects on Reactivity and Selectivity

Computational modeling is crucial for understanding how the steric and electronic properties of a molecule like this compound influence its reactivity and selectivity. The presence of two bulky tert-butyl groups on the phenolate ring introduces significant steric hindrance, while the phenoxide oxygen and the aromatic ring contribute to its electronic character.

The steric hindrance imposed by the tert-butyl groups plays a critical role in directing the outcome of reactions. In the context of the Kolbe-Schmitt reaction, the position of these bulky groups influences where the incoming electrophile (CO2) can attack the aromatic ring. For 2,4-di-tert-butylphenoxide, the ortho-position to the hydroxyl group is sterically hindered by one of the tert-butyl groups, which can affect the regioselectivity of the carboxylation. researchgate.net

Computational studies can quantify these steric effects by calculating the energy barriers for attack at different positions on the ring. A higher energy barrier for reaction at a sterically hindered site would indicate that this pathway is less favorable.

From an electronic standpoint, the phenoxide is an activated aromatic system, with the negative charge on the oxygen atom increasing the electron density of the ring, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic attack. DFT calculations can model the electron distribution within the molecule, often visualized through molecular orbital plots like the Highest Occupied Molecular Orbital (HOMO), to identify the regions most likely to engage in a reaction.

The following table outlines the key steric and electronic effects in this compound and their influence on reactivity.

| Feature | Effect | Influence on Reactivity and Selectivity |

| Steric | ||

| Tert-butyl group at position 2 | Hinders access to the adjacent ortho-position. | Can disfavor reactions at the ortho-position, influencing regioselectivity. |

| Tert-butyl group at position 4 | Less direct hindrance for ortho-attack compared to a 2,6-disubstituted analogue. | Allows for potential attack at the unoccupied ortho-position. |

| Electronic | ||

| Phenoxide oxygen | Donates electron density to the aromatic ring. | Activates the ring towards electrophilic substitution, particularly at ortho and para positions. |

| Aromatic π-system | Provides a delocalized system of electrons. | Facilitates electrophilic attack and stabilizes charged intermediates. |

Derivatization and Advanced Synthetic Applications

Utilization as an Intermediate in the Synthesis of Functional Phenolic Compounds

The chemical nature of potassium 2,4-di-tert-butylphenolate makes it an excellent starting material for creating a range of valuable phenolic derivatives. The phenolate (B1203915) is a potent nucleophile, enabling the introduction of the 2,4-di-tert-butylphenyl moiety into various molecular frameworks.

Hindered phenolic compounds are paramount in the polymer industry for their ability to terminate the free-radical chain reactions that lead to polymer degradation. mdpi.comnih.gov this compound is an ideal precursor for incorporating the stabilizing 2,4-di-tert-butylphenol (B135424) group into polymer systems. This is typically achieved through Williamson ether synthesis, where the phenolate displaces a halide or another leaving group on a polymerizable monomer or a pre-existing polymer backbone.

The synthetic pathway often involves reacting this compound with a molecule containing both a polymerizable group (like a vinyl or acrylate (B77674) group) and a suitable leaving group. This creates a monomer that can then be polymerized. Alternatively, the phenolate can be reacted with a halogenated polymer to graft the antioxidant functionality directly onto the polymer chain. These polymeric antioxidants offer superior performance, including reduced volatility and migration compared to their small-molecule counterparts.

Table 1: Synthetic Pathways to Functionalized Monomers for Polymeric Antioxidants

| Reactant | Co-reactant with this compound | Resulting Monomer | Application |

| This compound | 4-Vinylbenzyl chloride | 4-((2,4-di-tert-butylphenoxy)methyl)styrene | Styrenic polymers |

| This compound | 2-(Chloromethyl)oxirane (Epichlorohydrin) | 2-((2,4-di-tert-butylphenoxy)methyl)oxirane | Epoxy resins, polyethers |

| This compound | Acryloyl chloride | 2,4-di-tert-butylphenyl acrylate | Polyacrylates |

The parent compound, 2,4-di-tert-butylphenol (DTBP), is known to possess significant biological activities, including antifungal, antibacterial, and insecticidal properties. mdpi.com This makes its derivatives attractive candidates for the development of new agrochemicals. This compound serves as a key intermediate for synthesizing these derivatives, typically through etherification or esterification reactions to produce compounds with enhanced efficacy, altered solubility, or improved environmental profiles.

In the context of fragrances, DTBP has been identified as an agonist for certain insect odorant receptors. mdpi.com This opens avenues for its use in creating synthetic attractants or repellents. The potassium salt is instrumental in synthesizing derivatives where the phenolic proton is replaced by various organic groups, potentially modifying the molecule's volatility and interaction with olfactory receptors to fine-tune its fragrance or pheromonal properties.

This compound is a critical precursor in the multi-step synthesis of the salen ligand used in Jacobsen's catalyst, a renowned catalyst for the enantioselective epoxidation of alkenes. semanticscholar.orgwikipedia.org The synthesis of the ligand requires the preparation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

The key transformation is the formylation of 2,4-di-tert-butylphenol. While the phenol (B47542) itself can be used, the reaction is often facilitated by converting it to its potassium salt. The phenolate is a much more activated nucleophile, enhancing the reactivity of the aromatic ring toward electrophilic substitution by the formylating agent (e.g., paraformaldehyde with a Lewis acid catalyst like tin(IV) chloride). semanticscholar.org The strong electron-donating character of the phenolate oxygen directs the incoming formyl group to the ortho position, leading to the desired salicylaldehyde (B1680747) intermediate. This intermediate is then condensed with a chiral diamine to form the final salen ligand. wisc.edu

Table 2: Key Synthetic Steps in the Formation of Jacobsen's Catalyst Ligand

| Step | Starting Material | Reagents | Intermediate/Product | Role of Phenolate |

| 1. Salt Formation | 2,4-di-tert-butylphenol | Potassium hydride (KH) or other strong base | This compound | Generates a highly reactive nucleophile. |

| 2. Formylation | This compound | Paraformaldehyde, SnCl₄ | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Activates the aromatic ring for electrophilic formylation at the ortho position. |

| 3. Condensation | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | (R,R)-1,2-Diaminocyclohexane | N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand) | Forms the Schiff base ligand. |

Synthesis of Novel Organic Structures and Complex Molecular Scaffolds

Beyond its role as a nucleophile, this compound can also function as a hindered, non-nucleophilic base in organic synthesis. While not as strong as bases like potassium tert-butoxide, its steric bulk makes it suitable for promoting reactions where the base should not interfere by acting as a nucleophile. researchgate.net

This property is valuable in the construction of complex molecular scaffolds via intramolecular cyclization or condensation reactions. The phenolate can selectively deprotonate a substrate at a sterically accessible site, initiating a ring-closing cascade to form intricate polycyclic or heterocyclic systems. Its moderate basicity can offer a degree of control and selectivity that stronger, more reactive bases might lack, preventing undesired side reactions and leading to higher yields of the target complex structure.

Future Research Directions and Emerging Trends in the Application of Potassium 2,4 Di Tert Butylphenolate

The landscape of chemical synthesis and catalysis is continually evolving, driven by the demand for more efficient, selective, and sustainable processes. Potassium 2,4-di-tert-butylphenolate and related phenolate (B1203915) compounds are at the forefront of several emerging research areas. Future investigations are poised to expand their utility far beyond current applications, focusing on novel catalytic designs, green chemistry principles, and the integration of advanced technologies for accelerated discovery.

Q & A

Basic: What synthetic methodologies are recommended for preparing Potassium 2,4-di-tert-butylphenolate in coordination chemistry?

Answer:

this compound is typically synthesized via redox transmetallation/protolysis reactions . This involves reacting anhydrous potassium precursors (e.g., KH or KOtBu) with 2,4-di-tert-butylphenol in rigorously dried solvents (e.g., THF or toluene) under inert atmospheres. The steric bulk of the tert-butyl groups necessitates controlled stoichiometry to avoid byproducts. Structural validation via X-ray crystallography (using programs like SHELXL for refinement ) is critical to confirm ligand geometry and metal coordination .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound complexes?

Answer:

Key techniques include:

- X-ray crystallography : For determining bond lengths, angles, and coordination geometry (refined via SHELX software ).

- NMR spectroscopy : To probe ligand environments and dynamic behavior in solution.

- UV-Vis and EPR spectroscopy : For electronic structure analysis, particularly in redox-active metal complexes.

- IR spectroscopy : To confirm phenolate binding via shifts in O–H stretching frequencies.

- Thermogravimetric analysis (TGA) : For stability assessment under thermal stress.

Reference data from the NIST Chemistry WebBook ensures accurate interpretation of physicochemical properties .

Advanced: How does this compound facilitate catalytic processes like ring-opening polymerization (ROP)?

Answer:

The ligand’s steric bulk and electron-donating tert-butyl groups stabilize low-coordinate rare-earth complexes, enhancing their catalytic activity in ROP. For example, lanthanide complexes of this ligand exhibit high reactivity toward ε-caprolactone, with polymerization rates influenced by:

- Metal ionic radius : Smaller ions (e.g., Y³⁺) show faster kinetics due to increased electrophilicity.

- Solvent polarity : Non-polar media favor monomer coordination.

Mechanistic studies using kinetic profiling and DFT calculations reveal rate-determining steps involving monomer insertion into metal–alkoxide bonds .

Advanced: What challenges arise in resolving reaction intermediates involving this compound in biomimetic systems?

Answer:

Intermediates in reactions like phenolate hydroxylation (e.g., tyrosinase models) require low-temperature spectroscopy (e.g., cryogenic UV-Vis, Raman) to trap transient species. For example, the bis-μ-oxo dicopper(III) intermediate (formed at 153 K) undergoes hydroxylation via a radical rebound mechanism, as evidenced by:

- Resonance Raman : Identifies O–O and Cu–O vibrational modes.

- Computational modeling (TD-DFT) : Correlates spectral features with electronic transitions.

Contradictions in intermediate lifetimes between experimental and theoretical models highlight the need for hybrid QM/MM approaches .

Advanced: How do discrepancies in reactivity studies of Copper–Oxygen complexes with 2,4-di-tert-butylphenolate arise?

Answer:

Variations in reactivity (e.g., oxidation vs. electrophilic substitution) stem from:

- Ligand architecture : Bis(μ-oxo) vs. μ-η²:η²-peroxo copper cores exhibit divergent electrophilicity.

- Counterion effects : Bulky anions (e.g., BArF₄⁻) stabilize reactive intermediates.

- Solvent coordination : Polar solvents (e.g., acetonitrile) compete for metal coordination sites.

Comparative studies using stopped-flow kinetics and XAS are recommended to resolve these contradictions .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:

- Moisture sensitivity : Store under inert gas (Ar/N₂) and use gloveboxes for manipulations.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .

- Waste disposal : Classify as WGK 2 (moderate water hazard) and adhere to institutional protocols for phenolic waste .

Advanced: How can computational methods complement experimental studies of this compound complexes?

Answer:

- DFT calculations : Predict redox potentials and spin states for metal centers.

- Molecular dynamics (MD) : Simulate solvent effects on ligand exchange dynamics.

- TD-DFT : Assign electronic spectra and validate experimental UV-Vis/Raman data.

For example, computational models of tyrosinase intermediates accurately reproduced experimental absorption maxima at ~400 nm, confirming Cu(III)–O charge-transfer transitions .

Advanced: What environmental persistence or toxicity considerations are relevant for research applications?

Answer:

While not classified as a PBT/vPvB substance, its environmental impact studies should consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.